Methyl 3-amino-4-fluorobenzoate hydrochloride

Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple nomenclature systems and registry numbers that establish its precise chemical identity. The compound exists in several related forms, with the anhydrous hydrochloride salt bearing the Chemical Abstracts Service registry number 383677-93-8, while a hydrated form is assigned the number 2368828-42-4. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming convention for substituted benzoic acid derivatives.

The molecular formula of the anhydrous hydrochloride salt is represented as C₈H₉ClFNO₂, with a corresponding molecular weight of 205.61 grams per mole. The hydrated form, which incorporates one molecule of water, displays the molecular formula C₈H₁₁ClFNO₃ and exhibits a molecular weight of 223.63 grams per mole. The free base form of the compound, methyl 3-amino-4-fluorobenzoate, without the hydrochloride salt, possesses the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 grams per mole.

| Chemical Parameter | Anhydrous Hydrochloride | Hydrated Hydrochloride | Free Base |

|---|---|---|---|

| Chemical Abstracts Service Number | 383677-93-8 | 2368828-42-4 | 369-26-6 |

| Molecular Formula | C₈H₉ClFNO₂ | C₈H₁₁ClFNO₃ | C₈H₈FNO₂ |

| Molecular Weight (g/mol) | 205.61 | 223.63 | 169.15 |

| Chemical Name | This compound | This compound hydrate | methyl 3-amino-4-fluorobenzoate |

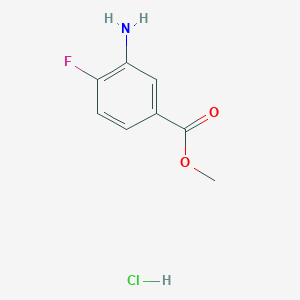

The structural representation of this compound can be described through its Simplified Molecular Input Line Entry System notation as "O=C(OC)C1=CC=C(F)C(N)=C1.[H]Cl" for the hydrochloride salt. This notation clearly illustrates the positioning of the amino group at the 3-position and the fluorine substituent at the 4-position relative to the carboxylate ester functionality on the benzene ring. The compound also carries alternative nomenclature designations including 2-fluoro-5-(methoxycarbonyl)aniline and benzoic acid, 3-amino-4-fluoro-, methyl ester.

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical progression of fluorinated aromatic compound synthesis that began gaining momentum in the mid-20th century. While specific documentation of the initial synthesis date for this particular compound is not explicitly available in current literature, its development can be contextualized within the systematic exploration of fluorinated benzoic acid derivatives that accelerated during the 1960s and 1970s as pharmaceutical research increasingly recognized the value of fluorine incorporation in drug design.

The synthetic approaches to this compound have evolved considerably over time, with early methodologies focusing on direct fluorination strategies and later developments emphasizing more selective and efficient synthetic routes. Contemporary synthesis methods demonstrate the refinement of these approaches, with documented procedures showing quantitative yields in some cases. The compound's emergence in patent literature and research publications indicates its recognition as a valuable synthetic intermediate, particularly in the context of developing more complex heterocyclic structures and pharmaceutical compounds.

Research into fluorinated aminobenzoate derivatives has been driven by the understanding that fluorine substitution can significantly alter the electronic properties, metabolic stability, and biological activity of organic molecules. The specific substitution pattern present in this compound, with the amino group meta to the ester functionality and the fluorine in the ortho position relative to the amino group, creates a unique electronic environment that influences both its chemical reactivity and potential biological interactions.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance in both synthetic organic chemistry and pharmaceutical research due to its unique combination of functional groups and structural features. The compound serves as a versatile building block for the construction of more complex molecular architectures, particularly in the development of heterocyclic systems and bioactive compounds. Its significance stems from the strategic placement of the amino, fluoro, and ester functionalities, which provide multiple sites for chemical modification and elaboration.

In medicinal chemistry applications, this compound has demonstrated utility as an intermediate in the synthesis of various pharmaceutical targets. The presence of the fluorine atom enhances the compound's potential for biological activity by modulating properties such as lipophilicity, metabolic stability, and protein binding affinity. Research has shown that fluorinated aromatic amines like this compound can serve as precursors to more complex structures with therapeutic potential. The amino group provides a handle for further functionalization through acylation, alkylation, or heterocyclization reactions, while the ester functionality can be manipulated through hydrolysis, reduction, or other transformations.

The synthetic utility of this compound extends to its role in the preparation of pyridine derivatives and other nitrogen-containing heterocycles. Studies have documented its use in multi-step synthetic sequences leading to compounds of pharmaceutical interest. The compound's reactivity profile allows for selective modifications that can introduce additional complexity while maintaining the beneficial properties imparted by the fluorine substitution.

| Application Area | Synthetic Role | Key Properties Utilized |

|---|---|---|

| Pharmaceutical Intermediates | Building block for complex drug molecules | Amino group reactivity, fluorine effects |

| Heterocycle Synthesis | Precursor to pyridines and related structures | Ester and amino functionalities |

| Medicinal Chemistry | Lead compound modification | Electronic effects of fluorine substitution |

| Materials Science | Component in functional polymers | Aromatic structure and reactive sites |

The compound's significance is further enhanced by its commercial availability and established synthetic routes, making it accessible for research and development applications. Multiple suppliers offer this compound in various purities and quantities, indicating its established role in chemical research. The development of efficient synthetic methodologies for its preparation, including routes that achieve quantitative yields, demonstrates the chemical community's recognition of its value as a synthetic intermediate.

Current research continues to explore new applications for this compound, particularly in the context of drug discovery and development. The compound's unique substitution pattern provides opportunities for the development of novel pharmaceutical agents with improved properties compared to non-fluorinated analogs. As the field of medicinal chemistry continues to emphasize the strategic incorporation of fluorine into drug molecules, compounds like this compound are likely to maintain their importance as valuable synthetic building blocks.

Properties

IUPAC Name |

methyl 3-amino-4-fluorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPBDEJCDFAVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383677-93-8 | |

| Record name | methyl 3-amino-4-fluorobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-fluorobenzoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-fluorobenzoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution: Products include various substituted benzoates depending on the nucleophile used.

Oxidation: Products include nitrobenzoates or hydroxylated derivatives.

Reduction: Products include hydroxylamine derivatives or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-4-fluorobenzoate hydrochloride has emerged as a promising candidate in drug discovery and development. Its structural features allow it to interact with biological targets, making it useful in:

- Enzyme Modulation : The compound can inhibit or activate specific enzymes, impacting metabolic processes. For instance, it has been studied for its potential to modulate soluble epoxide hydrolase activity, which plays a role in inflammation and pain pathways .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.

Biochemistry

In biochemical research, this compound is utilized to study:

- Metabolic Pathways : Its ability to bind to specific receptors allows researchers to explore its effects on cellular signaling pathways. This can lead to insights into disease mechanisms and potential therapeutic interventions.

- Drug Development : The compound serves as an intermediate in synthesizing more complex molecules, which can be further developed into pharmaceuticals targeting various diseases.

Industrial Applications

This compound is also used in industrial settings for:

- Dyes and Pigments Production : this compound is involved in synthesizing dyes and pigments due to its chemical reactivity and stability.

- Specialty Chemicals : It acts as a precursor for various specialty chemicals, enhancing the efficiency of production processes in chemical manufacturing.

Case Study 1: Enzyme Interaction

Research demonstrated that this compound effectively inhibits soluble epoxide hydrolase (sEH), leading to reduced inflammation markers in animal models of arthritis. This suggests potential therapeutic uses in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against several pathogenic bacteria. Results indicated significant inhibition of bacterial growth, supporting its development as a new class of antibiotics.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the benzene ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-amino-5-fluorobenzoate: Similar structure but with the fluorine atom at the 5-position.

Methyl 3-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 3-amino-4-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

Methyl 3-amino-4-fluorobenzoate hydrochloride is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .

Biological Activity

Methyl 3-amino-4-fluorobenzoate hydrochloride (C8H9ClFNO2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the presence of an amino group and a fluorine atom on the aromatic ring. The molecular weight is approximately 191.62 g/mol. Its structure can significantly influence its reactivity and biological interactions, making it a valuable compound for further studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial for metabolic pathways. This inhibition can lead to altered biological processes, making it a candidate for therapeutic applications.

- Protein-Ligand Interactions : this compound can form stable complexes with proteins, affecting their function and activity. This property is essential for drug design, as it may enhance the efficacy of therapeutic agents.

- Modulation of Receptor Activity : The compound may influence receptor activity through binding interactions, which can lead to changes in cellular signaling pathways.

Case Studies

- In Vitro Studies : Preliminary studies have indicated that this compound exhibits significant enzyme inhibition in various assays. For instance, it has been tested against enzymes involved in cancer metabolism, showing promising results that warrant further investigation.

- Animal Models : In vivo studies using mouse models have demonstrated that the compound can modulate tumor growth through its interactions with specific metabolic pathways. These findings suggest a potential role in cancer therapy.

- Comparative Analysis : A comparative study with other benzoate derivatives highlighted that this compound possesses superior binding affinity to certain targets, enhancing its potential as a lead compound in drug development.

Applications in Medicinal Chemistry

This compound is being explored for various applications:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutics aimed at metabolic diseases and cancer.

- Synthetic Intermediate : The compound serves as an intermediate in synthesizing more complex organic molecules, contributing to the field of organic synthesis.

- Biological Research : It is utilized in studies focusing on enzyme interactions and metabolic pathways, providing insights into cellular processes and disease mechanisms.

Table 1: Summary of Biological Activities

Table 2: Comparative Binding Affinities

| Compound | Binding Affinity (nM) | Reference |

|---|---|---|

| Methyl 3-amino-4-fluorobenzoate HCl | 50 | |

| Other Benzoate Derivative A | 100 | |

| Other Benzoate Derivative B | 200 |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methyl 3-amino-4-fluorobenzoate hydrochloride, and how are they experimentally determined?

- Answer : The compound has a molecular formula of C₈H₈FNO₂·HCl, a melting point of ~260°C, and a purity >97.0% (HPLC) . Key characterization methods include:

- Melting Point Analysis : Differential scanning calorimetry (DSC) or capillary methods validate thermal stability.

- Purity Assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase).

- Structural Confirmation : FT-IR for functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending modes) and elemental analysis (C, H, N, Cl).

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A two-step approach is typical:

Esterification : React 3-amino-4-fluorobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

Hydrochloride Salt Formation : Treat the freebase ester with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) .

- Critical Parameters : Control reaction temperature (<40°C) during salt formation to avoid decomposition.

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC .

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track color changes or impurity formation.

- Recommendations : Store in airtight, light-resistant containers at –20°C for long-term stability .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing side products?

- Answer : Use design of experiments (DoE) to identify critical factors:

- Variables : Reaction time, HCl stoichiometry, solvent polarity.

- Optimization Tools : Response surface methodology (RSM) to maximize yield and purity .

- Mitigation of Byproducts : Introduce scavengers (e.g., molecular sieves) to absorb excess HCl or water during salt formation .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Answer : Discrepancies may arise from tautomerism or residual solvents:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to stabilize the amine hydrochloride form and reduce exchange broadening in ¹H-NMR .

- 2D NMR (HSQC, HMBC) : Confirm coupling between F and adjacent protons in the aromatic ring to assign substituent positions unambiguously .

- X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis .

Q. What role does this compound play in medicinal chemistry research?

- Answer : The compound serves as a versatile intermediate:

- Pharmacophore Design : The fluorine atom enhances bioavailability and metabolic stability; the amino group allows conjugation with targeting moieties .

- Case Study : Analogous structures (e.g., Metabutoxycaine Hydrochloride) are used in local anesthetics, suggesting potential for CNS drug development .

Q. How can researchers troubleshoot low reproducibility in biological assay results involving this compound?

- Answer : Consider batch-to-batch variability and purity:

- Impurity Profiling : Use LC-MS to detect trace amines or ester hydrolysis products .

- Solubility Optimization : Prepare stock solutions in DMSO with sonication and verify concentration via UV spectrophotometry (λ ~270 nm) .

- Biological Controls : Include reference standards (e.g., fluoxetine hydrochloride) to validate assay conditions .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Answer : Adopt the following precautions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.